2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-
Overview
Description
This compound is also known as zolmitriptan, a selective 5-hydroxytryptamine 1B/1D (5-HT 1B/1D) receptor agonist . It is chemically designated as (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5 yl]methyl]-2-oxazolidinone . The empirical formula is C16H21N3O2, representing a molecular weight of 287.36 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, oxazolidinones in general are useful as Evans auxiliaries in chiral synthesis . Usually, the acid chloride substrate reacts with the oxazolidinone to form an imide .Molecular Structure Analysis
The molecular structure of this compound includes a 2-oxazolidone nucleus, which is a heterocyclic organic compound containing both nitrogen and oxygen in a 5-membered ring .Chemical Reactions Analysis
Oxazolidinones are used in chiral synthesis, where the acid chloride substrate reacts with the oxazolidinone to form an imide . Substituents at the 4 and 5 position of the oxazolidinone direct any aldol reaction to the alpha position of the carbonyl of the substrate .Physical And Chemical Properties Analysis
Zolmitriptan is a white to almost white powder that is readily soluble in water . The empirical formula is C16H21N3O2, representing a molecular weight of 287.36 .Scientific Research Applications
Pharmaceutical Analysis :
- A chiral LC method was developed for determining Zolmitriptan, a compound containing the 2-Oxazolidinone structure, and its potential impurities in pharmaceutical formulations and bulk drugs. This method is significant for ensuring the purity and efficacy of Zolmitriptan-based medications (Srinivasu et al., 2005).
Structural Elucidation in Drug Synthesis :
- Novel isomeric impurities found in Zolmitriptan were isolated and structurally elucidated, contributing to the improvement of Active Pharmaceutical Ingredient (API) purity through impurity removal (Neelakandan et al., 2013).
Chemical Synthesis and Reaction Studies :
- Studies on oxazolidinone derivatives, including the synthesis of novel compounds with potential as antimicrobial agents, highlight the compound's versatility in medicinal chemistry (Devi et al., 2013).
- The enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate showcases the role of this compound in biochemical processes and the development of multifunctional compounds (Yadav & Pawar, 2014).
Material Science Applications :
- Exploring the use of 3-methyl-2-oxazolidinone as a solvent for lithium-ion batteries demonstrates the compound's potential application in energy storage technologies (Gzara et al., 2006).
Advanced Synthesis Techniques :
- Auto-tandem catalysis in ionic liquids for the synthesis of 2-Oxazolidinones illustrates innovative methods in organic synthesis, offering more efficient and environmentally-friendly processes (Mancuso et al., 2016).
Future Directions
properties
IUPAC Name |
4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861353 | |
Record name | 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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